White-Chen catalyst

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The White-Chen catalyst is an iron-based coordination complex named after Professor M. Christina White and her graduate student Mark S. Chen. This catalyst is renowned for its ability to oxidize aliphatic sp3 C-H bonds in organic synthesis, using hydrogen peroxide and acetic acid as additives . It is the first catalyst to allow for preparative and predictable aliphatic C-H oxidations over a broad range of organic substrates .

Wirkmechanismus

Target of Action

The primary target of the White-Chen catalyst is the aliphatic sp3 C-H bonds in organic compounds . The catalyst is used to oxidize these bonds, which are present ubiquitously in organic compounds .

Mode of Action

The this compound, an Iron-based coordination complex, interacts with its targets (aliphatic sp3 C-H bonds) through a process of oxidation . This interaction is facilitated by the use of hydrogen peroxide and acetic acid additive . The catalyst’s mode of action is influenced by sterics, electronics, and stereoelectronics, which allow for remarkably predictable oxidations . For instance, when an electron withdrawing group (EWG) is present in the substrate, the highly electrophilic catalyst will oxidize the more electron-rich C–H bond that is most remote from the EWG .

Biochemical Pathways

The this compound affects the biochemical pathways involved in the oxidation of aliphatic sp3 C-H bonds . The oxidation process results in the transformation of these bonds, allowing them to be thought of as a functional group in the streamlining of organic synthesis . This has a downstream effect of enabling the preparation of a broad range of organic substrates .

Result of Action

The result of the this compound’s action is the oxidation of aliphatic sp3 C-H bonds . This oxidation allows for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates . The catalyst’s action leads to the creation of new functional groups, enabling the streamlining of organic synthesis .

Biochemische Analyse

Biochemical Properties

The White-Chen catalyst plays a significant role in biochemical reactions, particularly in the oxidation of aliphatic sp3 C-H bonds . The catalyst’s interaction with enzymes, proteins, and other biomolecules is primarily through its iron (2+) component, which can form coordination complexes with these biomolecules, altering their function and facilitating the oxidation process .

Cellular Effects

The This compound can influence cell function by altering the activity of enzymes and proteins involved in cellular metabolism . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to oxidize aliphatic sp3 C-H bonds, which can lead to changes in the structure and function of biomolecules .

Molecular Mechanism

The This compound exerts its effects at the molecular level through its iron (2+) component, which can form coordination complexes with biomolecules . This can lead to changes in the structure and function of these biomolecules, including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the This compound may undergo degradation, affecting its stability and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of the This compound can vary with different dosages in animal models

Metabolic Pathways

The This compound is involved in the oxidation of aliphatic sp3 C-H bonds, a key process in various metabolic pathways . It can interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The This compound can be transported and distributed within cells and tissues through various mechanisms

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

The White-Chen catalyst is synthesized through a cycloaddition reaction between norbornadiene and an alkyne. The resulting cycloadduct is then reduced with a metal hydride to form the this compound. Industrial production methods typically involve the wetness impregnation method, where an aqueous or organic metal salt solution impregnates the catalyst, with the metal salt adsorbing on the support surface .

Analyse Chemischer Reaktionen

The White-Chen catalyst primarily undergoes oxidation reactions. It reacts with hydrogen peroxide, catalyzed by acetic acid, to form an iron-oxo intermediate. This intermediate abstracts a hydrogen from the carbon to be oxidized, generating a short-lived carbon-centered radical . The catalyst is highly selective, targeting the more electron-rich C-H bond that is most remote from any electron-withdrawing group . Major products formed from these reactions include oxidized aliphatic hydrocarbons .

Wissenschaftliche Forschungsanwendungen

The White-Chen catalyst has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

The White-Chen catalyst is unique in its ability to perform preparative and predictable aliphatic C-H oxidations. Similar compounds include other iron-based catalysts and palladium-based catalysts used for C-H activation . the this compound stands out due to its high selectivity and efficiency in oxidizing aliphatic C-H bonds .

Similar Compounds

The this compound’s unique combination of high selectivity, efficiency, and broad substrate scope makes it a valuable tool in both academic and industrial settings.

Eigenschaften

CAS-Nummer |

959395-10-9 |

|---|---|

Molekularformel |

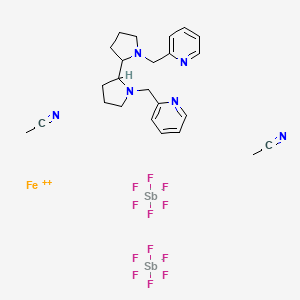

C24H32F12FeN6Sb2 |

Molekulargewicht |

931.9 g/mol |

IUPAC-Name |

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |

InChI |

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m0................./s1 |

InChI-Schlüssel |

XUNWHBGEOCZDBX-CGOGJHNFSA-B |

SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

Isomerische SMILES |

CC#N.CC#N.C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

Kanonische SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.